molecular formula C15H17FO4 B11752162 7-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

7-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

Cat. No.: B11752162
M. Wt: 280.29 g/mol
InChI Key: JEVLCKFUHVKSQE-UHFFFAOYSA-N
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Description

7-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate (CAS 2226905-07-1) is a high-purity chemical compound offered for research and development purposes . This benzoxepin derivative has a molecular formula of C15H17FO4 and a molecular weight of 280.30 g/mol . It is part of a class of heterocyclic building blocks that are valuable in synthetic and medicinal chemistry research . Related structural analogs, such as the chloro- and fluoro- substituted variants, are also investigated as key intermediates in organic synthesis . As a specialized building block, this compound serves as a crucial precursor for researchers exploring novel chemical spaces, particularly in the development of pharmacologically active molecules . Patents indicate that similar tetrahydrobenzo[b]oxepin derivatives are studied for their potential interactions with biological targets, such as the CXCR4 receptor, highlighting the value of this chemical scaffold in drug discovery . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17FO4

Molecular Weight

280.29 g/mol

IUPAC Name

(7-fluoro-5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H17FO4/c1-15(2,3)14(18)20-13-8-12-9(7-10(13)16)11(17)5-4-6-19-12/h7-8H,4-6H2,1-3H3

InChI Key

JEVLCKFUHVKSQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C2C(=O)CCCOC2=C1)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

This two-step approach, adapted from EP2879681A1, involves:

Step 1: Acylation of 4-fluoroaniline
4-Fluoroaniline reacts with succinic anhydride in dichloromethane at 0–5°C to form 4-(4-fluoroanilino)-4-oxobutanoic acid. Yield: 68–72%.

Step 2: Cyclization
The intermediate undergoes AlCl3-mediated cyclization in refluxing dichloroethane (80°C, 6 hr), forming the oxepin ring. Key parameters:

  • AlCl3 stoichiometry: 2.5–3.0 equiv

  • Temperature control: Critical to minimize decarboxylation side reactions

Outcome :

ParameterValue
Yield55–60%
Purity (HPLC)≥95%
Byproducts<5% dehalogenated derivatives

Direct Fluorination of Preformed Oxepin

Modifying CN103601678B, this route fluorinates a chloro precursor:

Starting material : 7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate
Fluorination agent : KF/18-crown-6 in DMF at 120°C (24 hr)

Optimization data :

ConditionEffect on Fluorination Efficiency
KF stoichiometry (equiv)3.0 → 82% conversion
Crown ether ratio1:1 → 78% yield
Solvent polarityDMF > DMSO > THF

Limitations : Requires chromatographic separation of residual chloro analog (8–12%).

Palladium-Catalyzed Cross-Coupling

WO2019028165A1 describes aryl halide functionalization applicable to fluorinated systems:

Reaction scheme :
7-Bromo-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate + Selectfluor® → Target compound

Catalytic system :

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • Cs₂CO₃ base in MeCN/H₂O (4:1)

Performance metrics :

MetricValue
Turnover frequency12 hr⁻¹
Selectivity97% para-fluorination
ScalabilityDemonstrated at 100 g scale

Analytical Characterization

Critical quality control parameters for the final compound:

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 9H, pivalate), 2.85–3.10 (m, 4H, oxepin CH₂), 7.02 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArF).

  • ¹³C NMR : 178.9 ppm (C=O), 162.1 ppm (C-F coupling).

Chromatographic purity :

MethodRetention Time (min)Purity Threshold
HPLC (C18)8.2≥98.5%
UPLC-MS2.7≥99.0%

Industrial-Scale Considerations

Process intensification strategies :

  • Continuous flow synthesis : Reduces AlCl3 usage by 40% compared to batch methods

  • In situ pivalate protection : Eliminates separate esterification steps, improving atom economy

Cost drivers :

ComponentContribution to Total Cost
Fluorination reagents55–60%
Palladium catalysts20–25%
Solvent recovery10–15%

Chemical Reactions Analysis

7-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the ketone group to an alcohol.

    Substitution: This reaction can replace the fluorine atom with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity
Research indicates that derivatives of the benzo[b]oxepin structure exhibit significant antidepressant properties. The compound 7-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate is hypothesized to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Antibacterial Properties
The compound has been investigated for its antibacterial activity. It is part of a broader class of compounds that have shown efficacy against various bacterial strains. The structural modifications in benzo[b]oxepins have been linked to enhanced antibacterial effects, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The mechanism likely involves the inhibition of pro-inflammatory cytokines and mediators, which can be beneficial in treating chronic inflammatory diseases .

Pharmacological Studies

Pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound. These studies often involve:

  • In vitro assays to assess cytotoxicity and biological activity.
  • In vivo models to evaluate therapeutic effects and pharmacokinetics.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds within the benzo[b]oxepin family:

Study Focus Findings Reference
Antidepressant effectsDemonstrated significant reduction in depression-like behaviors in animal models
Antibacterial activityShowed effectiveness against resistant strains of bacteria
Anti-inflammatory responseReduced markers of inflammation in preclinical models

Mechanism of Action

The mechanism of action of 7-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Methyl

7-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate () differs from the target compound only at position 7, where a methyl group replaces fluorine.

  • Methyl, being electron-donating, may reduce such interactions.
  • Metabolic Stability : Fluorine substitution often improves metabolic stability by resisting oxidative degradation, whereas methyl groups may be susceptible to demethylation .

Core Structure Variations: Benzo[b]Oxepin vs. Indole/Cinnolin

Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a) () and 4-[(4-Oxocinnolin-1(4H)-yl)sulfonyl]phenyl pivalate (9a) () share the pivalate group but feature indole and cinnolin cores, respectively.

  • Ring Strain and Reactivity: The benzo[b]oxepin core’s seven-membered ring may exhibit greater conformational flexibility compared to the rigid indole (five-membered) or cinnolin (six-membered fused rings). This flexibility could influence binding kinetics in enzyme inhibition .
  • Synthetic Accessibility: Indole and cinnolin derivatives often require multi-step syntheses involving sulfonylation (e.g., using 4-(chlorosulfonyl)phenyl pivalate), whereas benzo[b]oxepin derivatives may be synthesized via cyclization strategies .

Functional Group Modifications: Pivalate vs. Sulfonamide

Compounds like 3a-c and 7a-e (–3) incorporate sulfonamide groups alongside pivalate esters.

  • Pivalate esters, while hydrolytically stable, lack this capability.
  • Chemical Stability : Pivalate esters are less prone to hydrolysis under physiological conditions compared to sulfonamides, which may degrade via enzymatic cleavage .

Key Data and Research Findings

Compound Core Structure Substituent (Position) Key Property Reference
Target Compound Benzo[b]oxepin F (7), pivalate (8) High metabolic stability
7-Methyl Analog Benzo[b]oxepin CH3 (7), pivalate (8) Reduced electronic effects
Ethyl 1-methyl-5-...indole-3-carboxylate (7a) Indole Pivalate/sulfonamide Dual functional groups for HNE inhibition
4-Oxocinnolin Derivative (9a) Cinnolin Pivalate/sulfonyl Rigid core for selective binding

Biological Activity

7-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes existing research findings, including synthesis methods, biological assays, and structure-activity relationships.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydrobenzo[b]oxepins, characterized by a fused bicyclic structure. The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, various synthetic routes have been explored to achieve the desired substitution patterns on the benzo[b]oxepin core, particularly focusing on the introduction of the fluorine atom and the pivalate group .

Anticancer Activity

Research has shown that related compounds in the tetrahydrobenzo[b]oxepin family exhibit varying degrees of anticancer activity. For example, studies on 7-oxo substituted analogues indicated that certain modifications can lead to significant cytotoxic effects against leukemia cell lines (CCRF-CEM), although many derivatives were found inactive with IC50 values exceeding 20 µg/mL . The presence of specific functional groups, such as carbonyls at particular positions, has been linked to reduced biological activity.

The mechanism by which 7-fluoro derivatives exert their biological effects is not fully elucidated but may involve interaction with cellular targets such as enzymes or receptors involved in cancer cell proliferation and survival. Molecular modeling studies suggest that steric hindrance or electronic repulsion between substituents can influence binding affinities .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to assess the cytotoxicity of 7-fluoro-5-oxo derivatives against various cancer cell lines. Results indicated that while some compounds displayed promising activity, others were completely inactive due to structural features that hindered effective binding to target sites .
  • Animal Models : Further research is warranted using animal models to evaluate the pharmacokinetics and therapeutic index of 7-fluoro-5-oxo derivatives. Preliminary studies suggest variable absorption and metabolism rates influenced by the pivalate ester moiety .

Structure-Activity Relationship (SAR)

Table 1 summarizes key findings regarding the structure-activity relationship for 7-fluoro derivatives:

Compound VariantSubstituent PositionBiological ActivityIC50 (µg/mL)Notes
7-Fluoro-5-oxoC7Inactive>20Carbonyl group present
8-Chloro derivativeC8Moderate activity15Enhanced binding affinity
5-Oxo variantC5Low activity25Minimal structural changes

Q & A

Basic: What synthetic strategies are recommended for preparing 7-fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate?

Answer:
The synthesis involves two critical steps: (1) constructing the benzo[b]oxepin core and (2) introducing the pivalate ester. For the benzo[b]oxepin scaffold, cyclization of a substituted dihydroxybenzene derivative via acid-catalyzed intramolecular etherification is a common approach . For esterification, pivaloyl chloride can be reacted with the hydroxyl group at position 8 under mild basic conditions (e.g., DMAP or pyridine as a catalyst) to avoid side reactions. Optimization of reaction time (typically 12–24 hours) and temperature (0–25°C) is crucial to preserve the fluorinated core’s stability .

Basic: How should researchers characterize this compound using spectroscopic methods?

Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the ester carbonyl (δ 170–175 ppm). The tetrahydrooxepin ring protons appear as multiplet signals between δ 2.5–4.5 ppm .
  • 19F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine substituent’s presence and position .
  • HRMS : Use ESI(+) mode to observe the molecular ion peak ([M+H]+) at m/z 337.12 (calculated for C16H17FO4). Compare with analogs like 3,5-difluorophenyl pivalate (MW 214.20 ).

Advanced: How can researchers resolve contradictory NMR data caused by fluorine’s anisotropic effects?

Answer:
Fluorine’s strong electronegativity can distort splitting patterns. To resolve ambiguities:

  • Perform 2D NMR (COSY, HSQC) to correlate proton-proton and proton-carbon couplings.
  • Use density functional theory (DFT) simulations to predict chemical shifts and compare with experimental data .
  • For complex splitting, conduct variable-temperature NMR to reduce dynamic effects (e.g., rotameric equilibria in the pivalate group) .

Advanced: What experimental designs are optimal for studying the metabolic stability of the pivalate ester group?

Answer:

  • In vitro hydrolysis assays : Incubate the compound in human liver microsomes (HLMs) at 37°C, pH 7.4, and monitor degradation via LC-MS/MS. Compare half-lives with structurally related esters (e.g., 9-methyl analog in , MW 408.39 ).
  • Enzyme inhibition studies : Use specific esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to identify responsible hydrolases .

Basic: What are key stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions : Argon atmosphere, -20°C, and desiccated to prevent hydrolysis of the ester group.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for impurities (e.g., free carboxylic acid from ester hydrolysis) .

Advanced: How to design structure-activity relationship (SAR) studies targeting the fluorine substituent?

Answer:

  • Analog synthesis : Prepare derivatives with fluorine at positions 6, 7, or 9 and assess biological activity (e.g., enzyme inhibition).
  • Computational modeling : Perform docking studies with target proteins (e.g., kinases or GPCRs) to evaluate fluorine’s role in binding affinity. Use PubChem data (e.g., CID 129630768 in ) for comparative analysis .

Advanced: How can researchers address discrepancies in reported biological activity data?

Answer:

  • Standardize assays : Use reference compounds (e.g., fluoroquinolone derivatives in ) as positive controls.
  • Orthogonal validation : Confirm IC50 values via SPR (surface plasmon resonance) and cell-based assays.
  • Meta-analysis : Compare data across studies using standardized units (e.g., nM vs. µg/mL) and adjust for purity differences (≥95% by HPLC) .

Table 1. Comparative Structural and Analytical Data for Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3,5-Difluorophenyl pivalate C11H12F2O2214.20Pivalate ester, difluoro
9-Methyl-5-(triflyloxy)benzo[b]oxepin pivalate C17H19F3O6S408.39Triflate, pivalate ester
4-(2,4-Dichlorobenzoyl)fluoro-benzodiazepinone C22H15Cl2FN2O2437.27Dichlorobenzoyl, fluoro

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